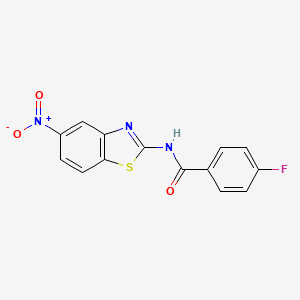

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Description

4-Fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a nitro-substituted benzothiazole derivative with a fluorine atom at the para position of the benzamide ring. It has been investigated in antiviral research, particularly as a candidate inhibitor of the Chikungunya virus nsP2 protease . The compound is commercially available (purity ≥90%) through BIONET Key Organics (Cat. No. 6N-020) and Santa Cruz Biotechnology (Catalog # sc-349517), highlighting its relevance in pharmacological studies .

Properties

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRCNMNHHFJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The nitro group can be introduced through nitration using nitric acid and sulfuric acid. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydroorotase, which is essential for the synthesis of pyrimidine nucleotides in bacteria . For its potential use in neurodegenerative diseases, the compound modulates the aggregation of proteins such as alpha-synuclein and tau, which are implicated in diseases like Parkinson’s and Alzheimer’s .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound belongs to a broader class of 5-nitro-1,3-thiazole-derived benzamides. Key analogues include:

Key Observations :

- Planarity and Packing : The large dihedral angle (46.66°) between the benzene ring and amide group in the title compound contrasts with the near-planar arrangement in NTZ and TIZ. This deviation may reduce stacking interactions but increase conformational flexibility .

- Hydrogen Bonding : Unlike NTZ, which forms centrosymmetric dimers via N–H⋯O bonds , the title compound adopts one-dimensional chains along the c-axis, influencing crystal solubility and stability .

Crystallographic and Physicochemical Properties

- Lattice Parameters : The title compound’s analogues, 2-BTBA and 2-BTFBA, exhibit distinct unit cell dimensions (e.g., 2-BTFBA: a = 5.22 Å, b = 20.26 Å vs. 2-BTBA: a = 5.95 Å, b = 16.86 Å), correlating with differences in molecular packing and density .

- Thermal Stability: Fluorinated benzamides generally show higher melting points (e.g., 2-BTFBA: >250°C) compared to non-fluorinated counterparts, likely due to stronger intermolecular interactions .

Biological Activity

4-Fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzamide core with a fluorine atom and a nitro-substituted benzothiazole moiety, which may enhance its pharmacological properties.

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 273.26 g/mol. The presence of the fluorine atom is known to increase lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Preliminary studies suggest that this compound may interact with various cellular pathways. These interactions could involve:

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, impacting pathways related to cell proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of receptors involved in critical signaling pathways such as MAPK/ERK and PI3K/Akt.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:

- Antimicrobial Activity : Potential effectiveness against various bacterial and viral pathogens.

- Anticancer Properties : Inducing apoptosis in cancer cells through modulation of apoptotic pathways.

- Neuroprotective Effects : Possible protective effects against neurodegenerative diseases through interaction with neuronal signaling pathways.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress in neurons |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound.

- Antimicrobial Efficacy : In vitro testing demonstrated that the compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

- Neuroprotection Research : A study focused on neuroprotective effects found that the compound mitigated oxidative stress in neuronal cells, enhancing cell survival rates under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.